molecular formula C27H46O B052462 5beta-Cholestan-3-one CAS No. 601-53-6

5beta-Cholestan-3-one

Cat. No. B052462
CAS RN: 601-53-6
M. Wt: 386.7 g/mol
InChI Key: PESKGJQREUXSRR-JDIFZLMISA-N
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Description

5beta-Cholestan-3-one is a 3-oxo-5beta-steroid that is 5beta-cholestane substituted by an oxo group at position 3. It has a role as a human metabolite . The molecule contains a total of 77 bonds. There are 31 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 1 ketone (aliphatic) .


Synthesis Analysis

In the liver, synthesis of bile acids and bile salts is initiated with the conversion of cholesterol to 7alpha-hydroxycholesterol and of 7alpha-hydroxycholesterol to 4-cholesten-7alpha-ol-3-one. The pathway then branches: hydroxylation of 4-cholesten-7alpha-ol-3-one to 4-cholesten-7alpha, 12alpha-diol-3-one leads ultimately to the formation of cholate, while its reduction to 5beta-cholestan-7alpha-ol-3-one leads to chenodeoxycholate formation .


Molecular Structure Analysis

The 5beta-Cholestan-3-one molecule contains a total of 77 bonds. There are 31 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 1 ketone (aliphatic) .


Chemical Reactions Analysis

The mutagenic activity of 4-cholesten-3-one and its major faecal by-products, 5beta-cholestan-3-one, was assessed in two in vitro assays, a bacterial mutation assay and an in vitro chromosome aberration assay. Neither 4-cholesten-3-one nor 5beta-cholestan-3-one showed evidence of mutagenic activity in these assays .

Scientific Research Applications

  • Steroid Biosynthesis and Metabolism:

    • 5beta-Cholestan-3-one derivatives are vital intermediates in the biosynthesis of bile acids like chenodeoxycholic acid and cholic acid. These processes involve stereospecific hydroxylations of 5beta-cholestane in the human liver, playing a crucial role in cholesterol homeostasis and lipid digestion (Shefer et al., 1978).
    • These compounds are used in the study of biosynthetic pathways, including the synthesis of tetrols and pentols required for in vivo and in vitro studies of bile acid biosynthesis (Dayal et al., 1976).
  • Enzyme Activity Studies:

    • 5beta-Cholestan-3-one and its derivatives are used to study the enzymatic properties of various enzymes, such as 3beta-hydroxysteroid oxidases. These studies help understand the substrate specificity, inhibition, and optimal conditions for enzyme activity, which is crucial for developing therapeutic drugs and understanding metabolic diseases (Tomioka et al., 1976).
  • Sterol Metabolism and Cell Cycle Regulation:

    • Research has indicated that certain sterols, including 5beta-cholestan-3-one, are essential for cell proliferation and cycle progression in mammalian cells. Understanding the stringency of sterol requirements can help in the development of cytostatic agents that can potentially be used in cancer therapy (Suárez et al., 2005).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESKGJQREUXSRR-JDIFZLMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862211
Record name Coprostanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5beta-Cholestanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011182
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5beta-Cholestan-3-one

CAS RN

601-53-6
Record name Coprostanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=601-53-6
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Record name Coprostanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coprostanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-β-cholestan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.094
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Record name COPROSTANONE
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Record name 5beta-Cholestanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011182
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
L Aringer - Journal of Lipid Research, 1975 - ASBMB
… -ethyl-7alpha-hydroxy-5beta-cholestan-3-one, 24alpha-ethyl-5beta-cholestane-3alpha,7alpha-diol, 24alpha-ethyl-7alpha,12alpha-dihydrozy-5beta-cholestan-3-one, and 24alpha-ethyl-…
Number of citations: 14 www.jlr.org
H Stollar - 1969 - ruor.uottawa.ca
… The structure of (62) was proven by its conversion to the known 2beta-methyl-5beta-cholestan-3-one (66). An explanation is offered for the uncharacteristic mass spectrum exhibited by …
Number of citations: 2 ruor.uottawa.ca
JYL Chiang - Frontiers in Bioscience-Landmark, 1998 - researchgate.net
… The next step in this pathway is the reduction of the 3-oxo group of 7alphahydroxy-5beta-cholestan-3-one and 7alpha,12alpha-dihydroxy-5beta -cholestan -3-one to the corresponding …
Number of citations: 390 www.researchgate.net
AEP Heazell, G Bernatavicius… - Reproductive …, 2012 - journals.sagepub.com
Metabolomics offers a powerful holistic approach to examine the metabolite composition of biofluids to identify disruptions present in disease. We used ultra performance liquid …
Number of citations: 82 journals.sagepub.com
H Yin, X Gao, H Yang, Z Xu, X Wang, X Wang… - Journal of …, 2023 - Elsevier
… biosynthesis, with six differential metabolites involved: chenodeoxycholic acid, cholic acid, 3alpha,7alpha-dihydroxycoprostanic acid, 7alpha,12alpha-dihydroxy-5beta-cholestan-3-one, …
Number of citations: 2 www.sciencedirect.com
R Dabur - Journal of Herbal Medicine, 2017 - Elsevier
The heartwood of Pterocarpus marsupium Roxb. has a history of traditional use in Ayurveda and traditional systems of medicines for the management of conditions such as diabetes …
Number of citations: 7 www.sciencedirect.com
SB Busi, Z Lei, LW Sumner, JM Amos-Landgraf - Msystems, 2023 - Am Soc Microbiol
Colon cancer onset is strongly associated with the differences in microbial taxa in the gastrointestinal tract. Although recent studies highlight the role of individual taxa, the effect of a …
Number of citations: 6 journals.asm.org
F Yin, X Huang, X Lin, TF Chan, KP Lai, R Li - Chemosphere, 2022 - Elsevier
Ulcerative colitis (UC) is an inflammatory bowel disease (IBD) that causes long-term inflammation and ulcers in the colon and rectum. Approximately 3 million adults were diagnosed …
Number of citations: 12 www.sciencedirect.com
G Cui, Y Qing, X Hu, P Wang, L Sun, X Yang, J Jiang… - 2020 - liebertpub.com
Schizophrenia is a chronic, disabling, and complex mental illness, of which the pathogenesis remains elusive. To provide clues for the pathogenesis and etiology of schizophrenia, we …
Number of citations: 12 www.liebertpub.com
SMM El-Din, AMD El-Ahwany - Journal of Taibah University for Science, 2016 - Elsevier
Seaweeds are potential renewable resources in the marine environment. The antibacterial activity of Jania rubens, Corallina mediterranea and Pterocladia capillacea were analyzed …
Number of citations: 200 www.sciencedirect.com

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